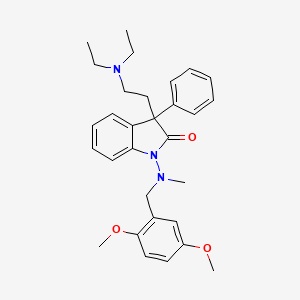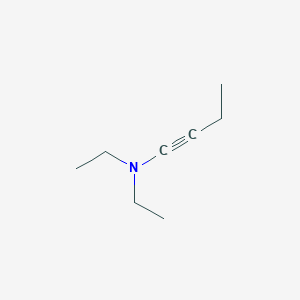
N,N-Diethylbut-1-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylbut-1-yn-1-amine: is an organic compound belonging to the class of amines It is characterized by the presence of a nitrogen atom bonded to two ethyl groups and a but-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing N,N-Diethylbut-1-yn-1-amine involves the alkylation of ammonia with but-1-yne and diethylamine. This reaction typically occurs under basic conditions and requires a suitable solvent such as ethanol or methanol.
Reductive Amination: Another approach involves the reductive amination of but-1-yne with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts and optimized reaction parameters are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Diethylbut-1-yn-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding amides or nitriles.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, attacking electrophilic centers in other molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acid chlorides, under basic or neutral conditions.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary amines, secondary amines.
Substitution: Substituted amines, amides.
Applications De Recherche Scientifique
Chemistry: N,N-Diethylbut-1-yn-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions.
Biology: In biological research, this compound can be used to study the effects of alkynyl amines on cellular processes. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit therapeutic properties such as antimicrobial or anticancer activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. It may also find applications in the development of catalysts and sensors.
Mécanisme D'action
The mechanism of action of N,N-Diethylbut-1-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The alkynyl group may also participate in π-π interactions or undergo chemical transformations that modulate the compound’s effects.
Comparaison Avec Des Composés Similaires
N,N-Dimethylbut-1-yn-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylprop-1-yn-1-amine: Similar structure but with a propynyl group instead of a butynyl group.
N,N-Diethylbut-2-yn-1-amine: Similar structure but with the triple bond at a different position.
Uniqueness: N,N-Diethylbut-1-yn-1-amine is unique due to its specific combination of ethyl groups and a but-1-yn-1-yl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research.
Propriétés
Numéro CAS |
50875-88-2 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
N,N-diethylbut-1-yn-1-amine |
InChI |
InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h4-6H2,1-3H3 |
Clé InChI |
YDWDGEDMWCMBLI-UHFFFAOYSA-N |
SMILES canonique |
CCC#CN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



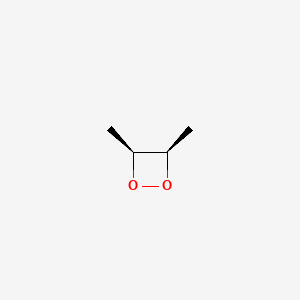
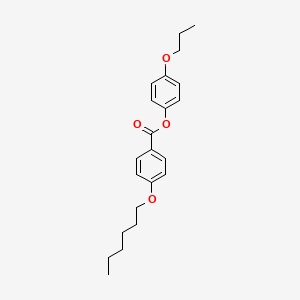



![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)
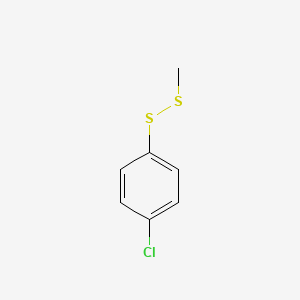
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
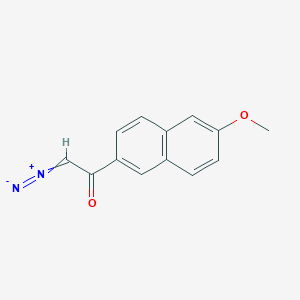
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)
![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)
